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Compound of Interest

Compound Name: Andrastin C

Cat. No.: B12388430 Get Quote

This technical guide provides an in-depth overview of the natural analogs of Andrastin C, a

class of meroterpenoid compounds isolated from marine-derived fungi. Tailored for

researchers, scientists, and drug development professionals, this document details their

chemical diversity, biological activities, and underlying mechanisms of action. It includes a

compilation of quantitative data, detailed experimental protocols, and visualizations of

experimental workflows and signaling pathways.

Introduction
Marine-derived fungi have emerged as a prolific source of structurally unique and biologically

active secondary metabolites. Among these, the andrastin family of meroterpenoids,

characterized by a distinctive 6,6,6,5-tetracarbocyclic skeleton, has garnered significant

attention. Andrastin C and its natural analogs, primarily produced by various species of the

genus Penicillium, exhibit a range of promising therapeutic properties, including cytotoxic,

antibacterial, and immunosuppressive activities. This guide focuses on the analogs of

Andrastin C discovered from marine fungal sources, providing a consolidated resource for

their study and potential development as therapeutic agents.

Chemical Diversity and Biological Activity
A variety of Andrastin C analogs have been isolated from marine-derived fungi, each with

unique structural modifications that influence their biological profiles. The following tables

summarize the key compounds, their producing organisms, and their reported biological

activities.
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Table 1: Cytotoxic and Farnesyltransferase Inhibitory
Activities of Andrastin C Analogs

Compound
Name

Producing
Organism

Cell
Line/Target

IC50 (µM) Reference

Andrastin A
Penicillium sp.

FO-3929

Protein

Farnesyltransfer

ase

24.9 [1]

Andrastin B
Penicillium sp.

FO-3929

Protein

Farnesyltransfer

ase

47.1 [1]

Andrastin C
Penicillium sp.

FO-3929

Protein

Farnesyltransfer

ase

13.3 [1]

Penimeroterpeno

id A

Penicillium sp.

(from deep-water

sediment)

A549 (Lung

Carcinoma)
28.5

HCT116 (Colon

Carcinoma)
35.7

SW480 (Colon

Carcinoma)
42.3

Table 2: Antibacterial Activity of Andrastin C Analogs
Compound
Name

Producing
Organism

Bacterial
Strain

MIC (µg/mL) Reference

10-demethylated

andrastone A

Penicillium

vulpinum

Bacillus

megaterium
6.25

Andrastin analog

(Compound 5)

Penicillium

vulpinum

Bacillus

paratyphosus B
6.25

Andrastin analog

(Compound 6)

Penicillium

vulpinum

Bacillus

megaterium
6.25
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Table 3: Immunosuppressive Activity of Peniandrastin
Analogs

Compound
Name

Producing
Organism

Target Cell
Proliferation

IC50 (µM) Reference

Peniandrastin A
Penicillium sp.

sb62

Con A-induced T

cell
25.18

LPS-induced B

cell
12.55

Peniandrastin C
Penicillium sp.

sb62

Con A-induced T

cell
15.23

LPS-induced B

cell
9.87

Peniandrastin D
Penicillium sp.

sb62

Con A-induced T

cell
36.52

LPS-induced B

cell
18.24

Peniandrastin G
Penicillium sp.

sb62

Con A-induced T

cell
7.49

LPS-induced B

cell
6.73

Peniandrastin H
Penicillium sp.

sb62

Con A-induced T

cell
10.12

LPS-induced B

cell
8.91

Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the discovery

and characterization of Andrastin C analogs.
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Fungal Fermentation and Extraction
Fungal Culture: The producing fungal strain (e.g., Penicillium sp.) is cultured on a suitable

medium, such as Potato Dextrose Agar (PDA), for several days at a controlled temperature

(e.g., 28°C) to obtain a sufficient amount of mycelia.

Large-Scale Fermentation: The mycelia are then used to inoculate a liquid fermentation

medium (e.g., Potato Dextrose Broth - PDB) in flasks. The fermentation is carried out for a

period of 7 to 30 days under static or shaking conditions at a controlled temperature.

Extraction: After the fermentation period, the culture broth is separated from the mycelia by

filtration. The broth is then extracted with an organic solvent, typically ethyl acetate (EtOAc).

The mycelia are also often extracted separately with a solvent like methanol or acetone. The

organic extracts are then combined and concentrated under reduced pressure to yield a

crude extract. [2][3]

Isolation and Purification
Initial Fractionation: The crude extract is subjected to preliminary fractionation using

techniques like solvent partitioning or vacuum liquid chromatography (VLC) over silica gel.

Column Chromatography: The resulting fractions are further purified by repeated column

chromatography. [4][5]Silica gel is a commonly used stationary phase, with a gradient of

solvents (e.g., hexane-ethyl acetate or chloroform-methanol) employed to elute the

compounds based on their polarity. [6]3. High-Performance Liquid Chromatography (HPLC):

Final purification of the isolated compounds is achieved using preparative or semi-

preparative HPLC, often on a reversed-phase column (e.g., C18) with a suitable mobile

phase (e.g., methanol-water or acetonitrile-water). [7]

Structure Elucidation
The chemical structures of the purified Andrastin C analogs are determined using a

combination of spectroscopic techniques:

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry

(HRESIMS) is used to determine the molecular formula of the compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC,

HMBC, and NOESY) NMR experiments are conducted to establish the planar structure and

relative stereochemistry of the molecules.

Electronic Circular Dichroism (ECD): The absolute configuration of the chiral centers is often

determined by comparing the experimental ECD spectrum with the calculated spectrum.

Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability. [8][9][10][11][12]

Cell Seeding: Human cancer cell lines (e.g., A549, HCT116) are seeded in 96-well plates at

a specific density and allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the test

compounds for a specified period (e.g., 48 or 72 hours).

MTT Addition: After the incubation period, MTT solution is added to each well and incubated

for a further 3-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan

crystals.

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the

formazan crystals. The absorbance is then measured using a microplate reader at a specific

wavelength (e.g., 570 nm).

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells,

and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is

determined.

The broth microdilution method is used to determine the Minimum Inhibitory Concentration

(MIC) of a compound against a specific bacterium. [13][14][15][16][17]

Inoculum Preparation: A standardized suspension of the target bacteria is prepared in a

suitable broth medium.
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Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well

microtiter plate.

Inoculation: The bacterial suspension is added to each well containing the diluted compound.

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20

hours.

MIC Determination: The MIC is defined as the lowest concentration of the compound at

which no visible bacterial growth is observed.

This assay measures the ability of a compound to inhibit the proliferation of T-lymphocytes

stimulated by the mitogen Concanavalin A (Con A). [18][19][20][21][22]

Cell Isolation: Splenocytes are isolated from a suitable animal model (e.g., mice).

Stimulation and Treatment: The splenocytes are seeded in 96-well plates and stimulated with

Con A in the presence of various concentrations of the test compound.

Incubation: The plates are incubated for a period of 48-72 hours.

Proliferation Measurement: Cell proliferation is assessed using methods such as the MTT

assay or by measuring the incorporation of a labeled nucleotide (e.g., BrdU).

Data Analysis: The inhibitory effect of the compound on T-cell proliferation is calculated, and

the IC50 value is determined.

This assay evaluates the inhibitory effect of a compound on the proliferation of B-lymphocytes

stimulated by lipopolysaccharide (LPS). [23][24][25][26][27]

Cell Isolation: Splenocytes are isolated as described for the T-cell proliferation assay.

Stimulation and Treatment: The cells are seeded in 96-well plates and stimulated with LPS in

the presence of different concentrations of the test compound.

Incubation and Proliferation Measurement: The subsequent steps of incubation and

proliferation measurement are similar to the T-cell proliferation assay.
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Data Analysis: The IC50 value for the inhibition of B-cell proliferation is calculated.

Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow

for the discovery of Andrastin C analogs and their proposed mechanism of action.
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Caption: Experimental workflow for the discovery and characterization of Andrastin C analogs.
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Caption: Proposed signaling pathway for Andrastin C analogs as farnesyltransferase

inhibitors.

Mechanism of Action
The primary mechanism of action for Andrastin A and its analogs is the inhibition of protein

farnesyltransferase (FTase). [28][29][30][31]This enzyme is crucial for the post-translational

modification of a variety of cellular proteins, most notably the Ras family of small GTPases.

Inhibition of the Ras Signaling Pathway
Ras proteins are key regulators of signal transduction pathways that control cell proliferation,

differentiation, and survival. For Ras to become active, it must be localized to the inner surface

of the cell membrane. This localization is dependent on a series of post-translational

modifications, the first and most critical of which is farnesylation, the attachment of a farnesyl

pyrophosphate group, catalyzed by FTase.

By inhibiting FTase, Andrastin C analogs prevent the farnesylation of Ras. This traps Ras in

the cytosol, preventing its association with the cell membrane and subsequent activation. As a

result, the downstream signaling cascades initiated by Ras are blocked. [32]

Downstream Effects on PI3K/Akt and MAPK Pathways
The inhibition of Ras activation has significant downstream consequences on two major

signaling pathways:

The PI3K/Akt/mTOR Pathway: Ras is a key upstream activator of phosphoinositide 3-kinase

(PI3K). Inhibition of Ras leads to the downregulation of the PI3K/Akt/mTOR pathway, which

is a critical regulator of cell growth, proliferation, and survival. [33][34][35][36][37]* The

Raf/MEK/ERK (MAPK) Pathway: Ras also activates the Raf kinase, initiating the mitogen-

activated protein kinase (MAPK) cascade. By blocking Ras, andrastins can suppress the

activation of the Raf/MEK/ERK pathway, which is heavily involved in cell proliferation and

differentiation. [38][39][40] The dual inhibition of these critical signaling pathways likely

underlies the potent cytotoxic and antiproliferative effects observed for many Andrastin C
analogs.

Conclusion
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The natural analogs of Andrastin C from marine-derived fungi represent a structurally diverse

and biologically active class of compounds with significant therapeutic potential. Their ability to

inhibit farnesyltransferase and consequently disrupt key signaling pathways involved in cell

growth and survival makes them attractive candidates for further investigation in oncology,

immunology, and infectious disease research. This technical guide provides a foundational

resource to aid researchers in the exploration and development of these promising natural

products.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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